N-Ethyl-3,4-difluoroaniline

Description

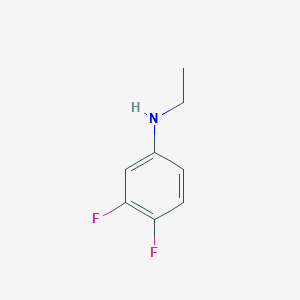

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWONUZXEGYMTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592906 | |

| Record name | N-Ethyl-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136491-15-1 | |

| Record name | N-Ethyl-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-3,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Ethyl 3,4 Difluoroaniline and Its Advanced Precursors

Routes to Key Fluorinated Aniline (B41778) Precursors (e.g., 3,4-Difluoroaniline)

The primary precursor, 3,4-difluoroaniline (B56902), is synthesized through various routes, with the reduction of 3,4-difluoronitrobenzene (B149031) being the most direct and common pathway. guidechem.comguidechem.com The synthesis of this nitroaromatic intermediate itself is typically achieved via the nitration of 1,2-difluorobenzene. guidechem.comgoogle.com

Catalytic hydrogenation is a principal method for the conversion of 3,4-difluoronitrobenzene to 3,4-difluoroaniline. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Commonly employed catalysts include platinum and Raney nickel. google.comsci-hub.se For instance, the reduction of 3,4-difluoronitrobenzene has been successfully achieved using Raney nickel in ethanol (B145695) at elevated temperatures and pressures, yielding 3,4-difluoroaniline with high purity. sci-hub.se Another documented method utilizes a platinum catalyst in propanol (B110389) to facilitate the hydrogenation. google.com The selective hydrogenation of halogenated nitroaromatics, such as dichloronitrobenzene, is a well-established industrial process, and similar principles apply to their fluorinated counterparts, where suppressing dehalogenation is crucial for high yields. researchgate.net

| Precursor | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-Difluoronitrobenzene | Raney Nickel | Ethanol | 60°C, 3 atm H₂ | 3,4-Difluoroaniline | 93% | sci-hub.se |

| 3,4-Difluoronitrobenzene | Platinum on Carbon (Pt/C) | Propanol | 20-75°C | 3,4-Difluoroaniline | Not specified | google.com |

| 3-Fluoro-1-nitrobenzene | Platinum on Carbon (Pt/C) with Hydrazine (B178648) | Ethanol | 0°C | 1-Hydroxylamine-3-fluorobenzene | Not specified | google.com |

Beyond the nitration-hydrogenation sequence, other fluorination strategies can be employed to synthesize fluorinated aromatic precursors. These methods are broadly categorized as nucleophilic and electrophilic fluorination. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) , such as the Halex process, involves the displacement of other halides (typically chlorine or bromine) with fluoride (B91410) ions from sources like potassium fluoride. wikipedia.org This method is particularly effective for aromatic rings activated by electron-withdrawing groups.

Electrophilic Fluorination utilizes reagents that act as a source of an electrophilic fluorine ("F+"). wikipedia.orgsigmaaldrich.com Modern electrophilic fluorinating agents are often N-F compounds, which are more stable and easier to handle than traditional reagents like elemental fluorine. rsc.org Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for the direct fluorination of electron-rich aromatic C-H bonds, often mediated by a catalyst. rsc.orgmdpi.com These reagents offer a milder and more selective pathway for introducing fluorine atoms onto an aromatic ring. mdpi.com

Another classical method for introducing fluorine is the Schiemann reaction , which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. sci-hub.sewikipedia.org This has been a viable, though sometimes low-yielding, route for the synthesis of fluorinated aromatics. sci-hub.se

Direct N-Alkylation Strategies for N-Ethyl-3,4-difluoroaniline

Once 3,4-difluoroaniline is obtained, the subsequent step is the introduction of an ethyl group onto the nitrogen atom. This N-alkylation can be achieved through several strategies.

Classical N-alkylation involves the reaction of the parent aniline with an alkylating agent, which is a molecule that can transfer an alkyl group. wikipedia.org Typical alkylating agents are electrophilic compounds such as ethyl halides (e.g., ethyl bromide or ethyl iodide). wikipedia.orgnih.gov The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbon of the ethyl group, displacing the halide.

Another established method is reductive alkylation . This can be a one-pot process where the aniline reacts with an aldehyde (acetaldehyde) or a ketone in the presence of a reducing agent. researchgate.netgoogle.comgoogle.com The initial reaction forms an imine intermediate, which is then immediately reduced to the N-alkylaniline. researchgate.net

| Amine Substrate | Alkylating Agent / Reagents | Method | Key Features | Reference |

|---|---|---|---|---|

| Aniline (general) | Ethyl Halide (e.g., C₂H₅Br) | Direct Nucleophilic Substitution | Standard method, often requires a base to neutralize the resulting acid. | wikipedia.org |

| Aniline | Acetaldehyde (B116499) + Hydrogen Donor | Reductive Alkylation | Forms an imine intermediate followed by reduction. Can be performed at normal pressure. google.comgoogle.com | google.comgoogle.com |

| Aniline | Ethanol + Hydrogen | Reductive Alkylation | Ethanol is dehydrogenated to acetaldehyde in situ, which then reacts with the aniline. researchgate.net | researchgate.net |

A significant challenge in the N-alkylation of primary anilines is the potential for over-alkylation, leading to the formation of tertiary amines as byproducts. To achieve selective mono-alkylation, the amino group can be protected. While N-acyl and N-sulfonyl groups are common, the use of tert-Butoxycarbonyl (Boc) groups offers a versatile alternative.

In this approach, the primary amine is first protected, for example, as an N,N-Bis(tert-Butoxycarbonyl) derivative. This protected intermediate can then be subjected to alkylation. The bulky Boc groups can influence the reactivity and steric environment around the nitrogen atom. Following the alkylation step, the Boc protecting groups are removed under specific conditions (typically acidic) to yield the desired N-mono-alkylated aniline. This multi-step process can enhance the selectivity of the synthesis, which is particularly useful in complex molecule construction.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. In the context of N-alkylation, several green chemistry strategies have been developed to minimize waste, avoid hazardous reagents, and reduce energy consumption.

A prominent green methodology is the "borrowing hydrogen" or "hydrogen autotransfer" process. researchgate.netunica.it This atom-economical approach uses alcohols (e.g., ethanol) as the alkylating agents, with the only byproduct being water. wikipedia.orgrsc.org The reaction is typically catalyzed by transition metal complexes based on ruthenium, iridium, manganese, or iron. researchgate.netnih.govchemistryviews.orgnih.gov The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the aniline, and the catalyst is regenerated in the process. unica.it

The use of environmentally benign solvents is another key aspect of green chemistry. Ionic liquids and deep eutectic solvents (DESs) have been explored as alternative reaction media for N-alkylation, offering benefits such as low volatility and potential for catalyst recycling. rsc.orgrsc.org Furthermore, catalyst design has shifted towards using earth-abundant and less toxic metals, such as iron, to replace precious metals like palladium or platinum. researchgate.netchemistryviews.org

Atom Economy and Waste Minimization in this compound Production

The synthesis of this compound typically involves a two-stage process: first, the reduction of 3,4-difluoronitrobenzene to its corresponding aniline, followed by the ethylation of the primary amine. The application of green chemistry principles, particularly atom economy, is crucial in evaluating the efficiency of these transformations.

The catalytic hydrogenation of 3,4-difluoronitrobenzene to 3,4-difluoroaniline is a prime example of a reaction with high atom economy. In this process, the primary reactants are the nitro compound and hydrogen gas, with water being the only theoretical byproduct.

Reaction: C₆H₃F₂NO₂ (3,4-difluoronitrobenzene) + 3H₂ → C₆H₃F₂NH₂ (3,4-difluoroaniline) + 2H₂O

The atom economy for this reduction is calculated as: (Molecular Weight of C₆H₃F₂NH₂) / (Molecular Weight of C₆H₃F₂NO₂ + Molecular Weight of 3H₂) * 100% = (129.11) / (159.09 + 6.06) * 100% ≈ 78.2%

This high percentage indicates that a large majority of the mass of the reactants is incorporated into the desired product. Waste is primarily minimized through the use of efficient and recyclable catalysts, such as palladium or platinum on carbon, which prevents the need for stoichiometric reagents that would generate significant salt waste streams. google.comgoogle.com

The subsequent N-ethylation step offers a clear choice between traditional and greener methodologies, with significant implications for atom economy. Traditional methods often employ ethyl halides (e.g., ethyl iodide), leading to the formation of stoichiometric amounts of salt byproducts. A more atom-economical approach is the 'borrowing hydrogen' or 'hydrogen auto-transfer' methodology, which utilizes ethanol as the ethylating agent. rsc.org This process, typically catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the final product. The only byproduct in this catalytic cycle is water. rsc.org

| Method | Reactants | Product | Byproduct(s) | Theoretical Atom Economy |

| Traditional Alkylation | 3,4-difluoroaniline + Ethyl Iodide | This compound | Hydrogen Iodide (HI) | ~45% |

| 'Borrowing Hydrogen' | 3,4-difluoroaniline + Ethanol | This compound | Water (H₂O) | ~89% |

Table 1: Comparison of Atom Economy for N-Ethylation Methods.

Waste minimization is further addressed by avoiding the formation of undesired side products. In the reduction of nitroarenes, incomplete reduction can lead to the formation of azo and azoxy compounds, which represent both a loss of yield and a hazardous waste stream. google.com Precise control over reaction conditions, often enhanced in modern reactor systems, is key to preventing these side reactions.

Utilization of Environmentally Benign Solvents and Reagents

The selection of solvents and reagents is a cornerstone of green synthesis, aiming to replace hazardous substances with safer, more sustainable alternatives.

In the production of the 3,4-difluoroaniline precursor, traditional organic solvents such as methanol, ethanol, or even dimethylformamide (DMF) are often used. google.comsci-hub.se While alcohols are generally considered more favorable than chlorinated or aprotic polar solvents, a significant green advancement is the move towards water as a reaction medium. nih.govtandfonline.com Microwave-assisted syntheses of anilines have been demonstrated in aqueous solutions, often eliminating the need for catalysts and significantly reducing reaction times. tandfonline.com

Another transformative approach is the use of biocatalysis. The reduction of aromatic nitro compounds can be achieved using nitroreductase enzymes in aqueous buffer solutions at ambient temperature and pressure. nih.govacs.org This method circumvents the need for high-pressure hydrogen gas and expensive, often toxic, precious-metal catalysts. nih.gov The process can be made fully sustainable by using a coupled enzyme system, such as a glucose dehydrogenase, to recycle the necessary NADPH cofactor. nih.gov

For the N-ethylation step, the shift from corrosive and toxic alkyl halides to benign reagents like ethanol represents a major improvement in the process's green profile. rsc.org This aligns with the principle of using renewable feedstocks, as ethanol is readily produced from biomass.

| Synthetic Step | Conventional Reagent/Solvent | Greener Alternative | Environmental Benefit |

| Nitro Reduction | Methanol, DMF google.comsci-hub.se | Water, Aqueous Buffer tandfonline.comnih.gov | Reduced toxicity and VOC emissions. |

| Nitro Reduction | H₂ gas with Pd/C or Pt/C catalyst google.comgoogle.com | Nitroreductase Enzyme nih.govacs.org | Avoids high pressure, precious metals, and operates at ambient conditions. |

| N-Ethylation | Ethyl Iodide, Ethyl Bromide | Ethanol rsc.org | Non-toxic, renewable reagent; water is the only byproduct. |

Table 2: Environmentally Benign Alternatives in the Synthesis of this compound.

Process Intensification and Continuous Flow Methodologies for Aryl Amine Transformations

Process intensification through continuous flow chemistry offers a paradigm shift from traditional batch manufacturing, providing enhanced safety, efficiency, and scalability for the synthesis of aryl amines like this compound.

The catalytic hydrogenation of nitroarenes is an exothermic reaction that can pose safety risks in large-scale batch reactors due to challenges in heat management. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, mitigating the risk of thermal runaways. beilstein-journals.org This technology enables the safe use of high temperatures and pressures, significantly accelerating reaction rates and improving throughput. nih.gov

For the production of the 3,4-difluoroaniline intermediate, a flow process would typically involve pumping a solution of 3,4-difluoronitrobenzene through a heated tube or column packed with an immobilized catalyst (a packed-bed reactor). This setup allows for the catalyst to be easily retained and reused over long periods, improving process economics and reducing waste. nih.govacs.org

Furthermore, continuous flow enables the "telescoping" of synthetic steps, where the output stream from one reactor is fed directly into the next, eliminating the need for intermediate isolation, purification, and storage. beilstein-journals.org A fully continuous, telescoped process for this compound could integrate the catalytic reduction of 3,4-difluoronitrobenzene with a subsequent N-ethylation module. This integration dramatically reduces processing time, solvent use, and potential for operator exposure.

Recent innovations include the development of continuous chemoenzymatic processes. The synthesis of anilines has been demonstrated in a continuous packed-bed reactor containing an immobilized nitroreductase, operating efficiently at room temperature. nih.govacs.org Such a system could be coupled with inline, continuous liquid-liquid extraction to separate the product from the aqueous, enzyme-containing phase, allowing for the recycling of the biocatalyst and cofactors. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Poor heat transfer, risk of thermal runaway. | Excellent heat control, enhanced safety. |

| Scalability | Difficult, often requires re-optimization. | Straightforward scaling by running longer or in parallel. |

| Reaction Time | Often hours to days. | Typically seconds to minutes. |

| Process Control | Limited control over temperature/mixing gradients. | Precise control over all reaction parameters. |

| Integration | Difficult to couple steps. | Allows for "telescoping" of multiple reaction steps. beilstein-journals.org |

Table 3: Comparison of Batch vs. Continuous Flow Methodologies for Aryl Amine Synthesis.

Chemical Reactivity and Mechanistic Investigations of N Ethyl 3,4 Difluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving N-Ethyl-3,4-difluoroaniline Derivatives

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for fluoroaromatic compounds. The high electronegativity of fluorine activates the aromatic ring toward attack by nucleophiles, a process that is challenging for less activated aryl halides.

The positions of the fluorine atoms on the aniline (B41778) ring, along with the electronic influence of the N-ethylamino group, govern the regioselectivity of SNAr reactions. In 3,4-difluoroaniline (B56902) systems, the fluorine atoms exert strong electron-withdrawing inductive effects, making the ring electron-deficient and thus susceptible to nucleophilic attack. The N-ethylamino group, being an electron-donating group, can influence the position of the attack.

The activation of C-F bonds is a significant challenge due to their high bond dissociation energy compared to other carbon-halogen bonds. researchgate.net However, in the context of SNAr, the reaction does not proceed via bond breaking as the rate-determining step. Instead, it involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The regiochemical outcome is determined by the relative stability of the possible intermediates. For difluorobenzene derivatives, SNAr reactions with alcohols can be highly selective, providing a practical route to fluoroaryl ethers and substituted resorcinols. researchgate.net The fluorination pattern is a critical factor in directing subsequent substitution reactions.

Table 1: Factors Influencing Regioselectivity in SNAr of Fluoroanilines

| Factor | Description | Implication for this compound |

|---|---|---|

| Electronic Effects | The two fluorine atoms strongly withdraw electron density via the inductive effect (-I), activating the ring for nucleophilic attack. The N-ethylamino group is electron-donating (+M, -I). | The C4-F bond is para to the activating amino group, while the C3-F bond is meta. Nucleophilic attack is generally favored at positions para or ortho to an activating group. |

| Intermediate Stability | The stability of the intermediate Meisenheimer complex determines the reaction pathway. A negative charge is better stabilized when it is delocalized onto an electron-withdrawing group. | Attack at C4 would place a partial negative charge on the nitrogen-bearing carbon, which is less favorable. Attack at other positions might lead to more stable intermediates. |

| Nucleophile | The nature of the incoming nucleophile (e.g., alkoxides, amines) can influence the site of attack. | Strong, hard nucleophiles may favor one position over another based on the electrostatic potential of the ring carbons. |

| Reaction Conditions | Solvent, temperature, and base can alter the regiochemical outcome of the reaction. researchgate.net | Optimization of these conditions is crucial to achieve selective substitution at either the C3 or C4 position. |

While traditional SNAr reactions are common, metal-mediated processes offer alternative pathways for C-F bond functionalization. nih.govrsc.org These methods can provide unique regioselectivity compared to classical approaches. One such transformation is defluoroamination, where a C-F bond is replaced by a C-N bond.

Research has shown that titanium amides, specifically titanium tetrakis(dimethylamide) (Ti(NMe₂)₄), can achieve regioselective defluoroamination of ortho-fluoroanilines. smolecule.com This type of reaction suggests that metal complexes can mediate the direct replacement of a fluorine atom with an amino group under specific conditions. The mechanism likely involves coordination of the metal center to the aniline, followed by activation and cleavage of the ortho C-F bond. Main group metals like magnesium have also been investigated for C-F bond alkylation and amination, where pre-coordination of a directing group to the metal center is key to initiating the reaction. nih.gov

Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors. nih.govmdpi.com

Derivatives of this compound can serve as substrates in palladium-catalyzed cross-coupling reactions. For these reactions to occur, the aniline derivative typically needs to be converted into an aryl halide or triflate.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine. nih.gov If a halogen (e.g., Br, I) is introduced onto the aromatic ring of this compound, the resulting compound can be coupled with various primary or secondary amines. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.govresearchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields. beilstein-journals.org

C-C Bond Formation (Suzuki Coupling): The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. scirp.orgorganic-chemistry.org A halogenated derivative of this compound can be coupled with a variety of aryl or vinyl boronic acids or esters. The generally accepted mechanism involves three main steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from the boron species to the palladium center (facilitated by a base), and reductive elimination of the final product. mdpi.comnih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst Precursor | Ligand Examples | Base Examples | Solvent Examples |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, SPhos, XPhos beilstein-journals.org | Cs₂CO₃, K₂CO₃, K₃PO₄ | Dioxane, Toluene |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ scirp.orgnih.gov | PPh₃, PCy₃, SPhos, XPhos organic-chemistry.orgnih.gov | K₂CO₃, K₃PO₄, Cs₂CO₃, KF nih.govnih.gov | Toluene/Water, Dioxane, THF |

Recent advancements in photochemistry have enabled the direct difluoroalkylation of C(sp²)–H bonds in anilines under mild, catalyst-free conditions. rsc.orgdntb.gov.ua This strategy offers a direct method to introduce difluoroalkyl groups onto the aniline ring, which is a valuable modification in medicinal chemistry.

The reaction typically involves the formation of an electron-donor–acceptor (EDA) complex between the aniline (the donor) and a difluoroalkyl halide like bromodifluoroacetate (the acceptor). rsc.org Upon photoirradiation, this complex can initiate a radical process leading to C-H functionalization. Mechanistic studies suggest that light promotes a single electron transfer (SET) event, generating a difluoroalkyl radical which then adds to the electron-rich aniline ring. acs.org The reaction shows broad substrate scope and operational simplicity. rsc.org In some variations, an organic photocatalyst such as Eosin Y is used to facilitate the transformation under visible light. acs.org

Table 3: Photoinduced Difluoroalkylation of Anilines

| Method | Difluoroalkyl Source | Conditions | Key Feature |

|---|---|---|---|

| Catalyst-Free EDA Complex | BrCF₂CO₂Et | Photoirradiation, Base (e.g., Na₂CO₃) | Forms an EDA complex between the aniline and the bromide, which is then photoexcited. rsc.orgacs.org |

| Organic Photocatalysis | ICF₂COOEt | Eosin Y, Visible Light (e.g., 525 nm), Base | Uses an organic dye as a photocatalyst to generate the difluoroalkyl radical via a SET pathway. acs.org |

| Transition Metal Photocatalysis | BrCF₂CO₂Et | fac-Ir(ppy)₃, Visible Light, Base | Employs an iridium complex as a photocatalyst for the difluoroalkylation of various aromatic systems. uliege.be |

Reactions of the N-Ethyl Amine Moiety

The N-ethylamino group is a secondary amine and exhibits reactivity characteristic of this functional class. wikipedia.org These reactions typically involve the lone pair of electrons on the nitrogen atom.

The nitrogen lone pair makes the amine basic and nucleophilic. It can be protonated by acids to form an ammonium (B1175870) salt. As a nucleophile, it can react with electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-ethyl-N-aryl amide.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to yield a sulfonamide.

Alkylation: Further alkylation with an alkyl halide can lead to the formation of a tertiary amine. However, controlling the degree of alkylation can be challenging. Ruthenium-based catalysts have been developed for the selective mono-N-alkylation of arylamines. organic-chemistry.org

N-Dealkylation: The ethyl group can be removed through specific chemical methods. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), cleaves the C-N bond to produce a cyanamide, which can then be hydrolyzed to the secondary amine. nih.gov Another common method involves reaction with chloroformates (e.g., phenyl chloroformate) to form a carbamate (B1207046), which is subsequently cleaved under vigorous hydrolytic conditions to yield the de-ethylated aniline. nih.gov

The electronic properties of the difluorinated aromatic ring influence the reactivity of the amine. The electron-withdrawing fluorine atoms decrease the basicity of the nitrogen atom compared to a non-fluorinated aniline because they pull electron density away from the nitrogen, making its lone pair less available for protonation or reaction. wikipedia.org

Table 4: Summary of Reactions at the N-Ethyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Base | N-Aryl Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | N-Aryl Sulfonamide |

| De-ethylation | 1. Cyanogen Bromide (BrCN) 2. Hydrolysis (H⁺ or OH⁻) | Secondary Amine (3,4-difluoroaniline) | | De-ethylation | 1. Phenyl Chloroformate (PhO-COCl) 2. Strong Base (e.g., KOH) | Secondary Amine (3,4-difluoroaniline) |

Acylation and Amide Bond Formation with Carboxylic Acid Derivatives

The formation of an amide bond is a fundamental transformation in organic synthesis, often involving the reaction of an amine with a carboxylic acid or its activated derivative. masterorganicchemistry.com For this compound, this reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the carboxylic acid derivative. pressbooks.pub

Research Findings:

Due to the reduced basicity of the aniline nitrogen, direct reaction with a non-activated carboxylic acid is typically inefficient and requires a coupling agent to facilitate the transformation. rsc.org Common strategies involve the in-situ activation of the carboxylic acid.

Use of Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. masterorganicchemistry.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by the N-ethyl-amino group of this compound to form the amide bond. masterorganicchemistry.comevitachem.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and is particularly useful for challenging couplings involving electron-deficient amines. nih.gov The reaction mechanism with these reagents involves the formation of a highly reactive acyliminium ion intermediate that is susceptible to nucleophilic attack by the amine. nih.gov

Conversion to Acyl Halides: An alternative, highly effective method is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.org The resulting acyl chloride reacts readily with this compound, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.co.uk This is a classic example of the Schotten-Baumann reaction. fishersci.co.uk

The general order of reactivity for carboxylic acid derivatives toward nucleophilic acyl substitution is acyl chlorides > anhydrides > esters > amides. pressbooks.pub Therefore, preparing amides from acyl chlorides is a highly favorable process. pressbooks.pub

Interactive Data Table: Common Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Role in Reaction | Typical Conditions |

| Carbodiimides | EDC, DCC | Activates the carboxylic acid by forming an O-acylisourea intermediate. fishersci.co.uk | Aprotic solvents (DCM, DMF), often with additives like HOBt. fishersci.co.uknih.gov |

| Acyl Halides | Generated from SOCl₂ | Highly electrophilic species that reacts directly with the amine. masterorganicchemistry.com | Aprotic solvent (DCM, THF) with a base (e.g., pyridine). fishersci.co.uk |

| Phosphonium Salts | BOP-Cl | Activates the carboxylic acid for coupling. | Used for sluggish reactions with electron-deficient amines. nih.gov |

| Uronium/Guanidinium | HATU | Forms an activated ester, facilitating rapid amide bond formation. nih.gov | Aprotic solvent (DMF) with a base (e.g., DIPEA). nih.gov |

Diazotization and Related Transformations of Aniline Precursors

Aromatic primary and secondary amines can be converted to diazonium salts through a process called diazotization. masterorganicchemistry.commychemblog.com This transformation converts the amino group into an excellent leaving group (N₂ gas), creating a versatile intermediate for a wide range of synthetic modifications to the aromatic ring. masterorganicchemistry.com

Research Findings:

For an aniline precursor like this compound, the diazotization process involves reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. mychemblog.com The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic nitrogen of the aniline. masterorganicchemistry.commychemblog.com

The resulting N-Ethyl-3,4-difluorobenzenediazonium salt is a valuable intermediate. It can undergo a variety of substitution reactions, collectively known as dediazoniation, where the diazonium group is replaced by another atom or group. google.comgoogleapis.com

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. masterorganicchemistry.comwikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method is a cornerstone for introducing substituents onto an aromatic ring that are not easily installed by other means. organic-chemistry.org

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt. Gentle heating of this salt results in the formation of the corresponding aryl fluoride (B91410). masterorganicchemistry.com

Hydroxylation: Heating the aqueous solution of the diazonium salt allows for the replacement of the diazonium group with a hydroxyl group, forming a phenol. scribd.com

Reduction (Deamination): The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.comgoogle.com

Interactive Data Table: Transformations of Aryl Diazonium Salts

| Reaction Name | Reagent(s) | Product Functional Group | Citation |

| Sandmeyer | CuCl / HCl | -Cl | masterorganicchemistry.comwikipedia.org |

| Sandmeyer | CuBr / HBr | -Br | masterorganicchemistry.comwikipedia.org |

| Sandmeyer | CuCN / KCN | -CN | masterorganicchemistry.comwikipedia.org |

| Schiemann | 1. HBF₄ 2. Heat | -F | masterorganicchemistry.com |

| Hydroxylation | H₂O, Heat | -OH | scribd.com |

| Reduction | H₃PO₂ | -H | masterorganicchemistry.comgoogle.com |

Oxidative Transformations and Stability Studies

The stability and oxidative transformation of this compound are influenced by the presence of the oxidizable N-ethyl-amino group and the difluorinated benzene (B151609) ring.

Research Findings:

Studies on analogous compounds, such as N-ethyl-3-fluoroaniline, show that oxidation primarily targets the amine functionality.

Oxidation of the Amino Group: Under controlled conditions with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the N-ethyl-amino group can be oxidized. This process can lead to the formation of N-ethyl-3,4-difluoronitrosobenzene and, upon further oxidation, N-ethyl-3,4-difluoronitrobenzene.

Oxidative Coupling: In the presence of certain oxidizing systems, such as N-chlorosuccinimide (NCS) and a base, anilines can undergo oxidative coupling to form symmetric azobenzenes. nih.gov This suggests a potential pathway for the dimerization of this compound under specific oxidative conditions.

Microbial Degradation and Stability: Investigations into the microbial degradation of the parent compound, 3,4-difluoroaniline (3,4-DFA), provide insight into its environmental stability and potential oxidative pathways. Under aerobic conditions, bacteria such as Pseudomonas fluorescens can degrade 3,4-DFA. nih.govsigmaaldrich.comresearchgate.net This degradation involves oxidative steps, including hydroxylation of the aromatic ring to form intermediates like 3-fluoro-4-hydroxyaniline, followed by ring cleavage. nih.govresearchgate.net Anaerobic degradation has also been observed, leading to reductive deamination to form 1,2-difluorobenzene. oup.com While the N-ethyl group would alter the metabolic profile, these studies indicate the susceptibility of the difluoroaniline core to oxidative and reductive transformations under biological conditions. The compound is generally stable under standard laboratory conditions but may be susceptible to decomposition at extreme pH or temperatures. evitachem.com

Interactive Data Table: Potential Oxidation Products

| Oxidative Process | Reagent/Condition | Potential Product(s) | Citation |

| Amine Oxidation | KMnO₄, CrO₃ | N-Ethyl-3,4-difluoronitrosobenzene, N-Ethyl-3,4-difluoronitrobenzene | |

| Oxidative Coupling | NCS, DBU | 2,2'-Diethyl-4,4',5,5'-tetrafluoroazobenzene | nih.gov |

| Microbial Oxidation | Pseudomonas fluorescens | Hydroxylated ring derivatives | nih.govresearchgate.net |

Advanced Applications of N Ethyl 3,4 Difluoroaniline in Organic Synthesis and Materials Science

N-Ethyl-3,4-difluoroaniline as a Precursor in Heterocyclic Compound Synthesis

The presence of the amine group and the activated aromatic ring makes this compound a key starting material for constructing a range of nitrogen-containing heterocyclic systems. These scaffolds are central to medicinal chemistry and materials science.

The indole (B1671886) core is a ubiquitous motif in pharmaceuticals and biologically active compounds. The Fischer indole synthesis is a classic and reliable method for constructing this ring system. The synthesis typically begins with the reaction of an arylhydrazine with an aldehyde or ketone.

While many syntheses start with 3,4-difluoroaniline (B56902), this compound is an equally viable precursor for producing N-ethylated indole derivatives. A common approach involves the reaction of 3,4-difluoroaniline with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This salt is then reacted with a compound like ethyl 2-methylacetoacetate (B1246266) to form a hydrazone, which can be cyclized using an acid catalyst such as polyphosphoric acid to yield a mixture of 4,5-difluoro- and 5,6-difluoroindole (B67218) esters. google.com A similar pathway using this compound would logically lead to the corresponding N-ethylated difluoroindole derivatives.

Another powerful method involves the lithiation of N-Boc-protected 3,4-difluoroaniline, followed by reaction with ethyl bromopyruvate, which directly yields ethyl 4,5-difluoroindole-3-carboxylate. nih.gov Adapting this for the N-ethyl analogue would provide a direct route to N-ethyl-4,5-difluoroindole carboxylates, which are valuable intermediates for further functionalization.

Table 1: Representative Indole Synthesis using a Difluoroaniline Precursor This table illustrates a common synthetic route starting with the parent aniline (B41778), which can be adapted for this compound.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3,4-Difluoroaniline | 1. NaNO₂, HCl 2. Ethyl 2-methylacetoacetate, KOAc, MeOH | Ethyl pyruvate (B1213749) 3,4-difluorophenylhydrazone nih.gov |

Pyrazoles and their derivatives are a critical class of heterocyclic compounds with widespread applications in drug discovery. The synthesis of pyrazol-5-ones often involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.

A documented synthesis involves the diazotization of 3,4-difluoroaniline, followed by a reaction with ethyl acetoacetate (B1235776) to form an intermediate hydrazono-oxobutanoate. chimicatechnoacta.ru This intermediate is then cyclized with hydrazine hydrate (B1144303) to produce (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one. chimicatechnoacta.ru By substituting 3,4-difluoroaniline with this compound in the initial step, this pathway could be adapted to create novel N-ethylphenyl substituted pyrazolone (B3327878) structures.

General pyrazole (B372694) synthesis often relies on the reaction of a 1,3-dicarbonyl compound with a hydrazine. For N-aryl pyrazoles, an arylhydrazine is the key precursor. This compound can be converted to its corresponding hydrazine, which would then serve as the building block for N-(N-ethyl-3,4-difluorophenyl)pyrazoles. These structures are of interest for exploring structure-activity relationships in medicinal chemistry. evitachem.comgoogle.com

Quinolines and quinazolines are core structures in numerous antibacterial and anticancer agents. Several synthetic strategies, such as the Combes, Conrad-Limpach, and Friedländer syntheses, utilize anilines as key starting materials. escholarship.org

For instance, the synthesis of quinoline (B57606) carboxylic acid derivatives, which are precursors to potent antibiotics, often starts from 3,4-difluoroaniline. bldpharm.com One route involves reacting 3,4-difluoroaniline with diethyl malonate and other reagents, followed by a thermal cyclization to form the 6,7-difluoroquinoline (B156812) ring system. bldpharm.com The use of this compound in such a sequence would directly lead to N-ethyl quinolone derivatives, where the ethyl group at the N-1 position is a common feature in many bioactive quinolone compounds.

Similarly, quinazolin-4-one derivatives can be synthesized by reacting an anthranilic acid derivative with an aniline. peptide.com While direct use of this compound is not widely reported, analogous syntheses using other substituted anilines are common. These methods typically involve the condensation of the aniline with a 2-acylaminobenzoic acid or a related precursor. Applying these methods to this compound would incorporate the N-ethyl-3,4-difluorophenyl moiety at the 3-position of the quinazolinone ring, a site frequently modified to tune pharmacological activity. peptide.com

The benzimidazole (B57391) scaffold is another privileged structure in medicinal chemistry. The Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, is a cornerstone of benzimidazole synthesis.

To incorporate this compound into a benzimidazole structure, it would typically be used to construct a more complex diamine precursor first. For example, research has shown that 3,4-difluoroaniline can be reacted with 5,6-dichloro-2-(trifluoromethyl)benzimidazole-4,7-dione to yield a biologically active arylamine-substituted benzimidazole. rsc.org A related study demonstrated the synthesis of 5-Chloro-4-fluoro-2-nitro-N-ethylaniline, which was then used to prepare substituted benzimidazoles. google.com This highlights the utility of N-ethylated anilines as precursors in this field. By analogy, this compound can be incorporated into similar synthetic schemes to generate novel benzimidazole derivatives for biological screening.

Table 2: General Synthetic Approaches to Heterocycles from Anilines

| Heterocycle | General Precursors | Typical Reaction | Relevance of this compound |

|---|---|---|---|

| Indole | Arylhydrazine, Ketone/Aldehyde | Fischer Indole Synthesis google.com | Serves as precursor to the required N-ethyl-arylhydrazine. |

| Pyrazol-5-one | Arylhydrazine, β-Ketoester | Japp-Klingemann Reaction followed by cyclization chimicatechnoacta.ru | Can be converted to a diazonium salt and coupled to form the hydrazone intermediate. |

| Quinoline | Aniline, 1,3-Dicarbonyl compound | Combes Quinoline Synthesis escholarship.org | Acts as the aniline component to form N-ethylated quinoline derivatives. |

| Benzimidazole | o-Phenylenediamine, Carboxylic Acid | Phillips Condensation | Can be used to build the necessary o-phenylenediamine precursor. rsc.orggoogle.com |

Integration of this compound into Functionalized Amides and Carboxamides

Amide bond formation is one of the most fundamental reactions in organic chemistry, and the resulting carboxamides are central to countless pharmaceuticals and materials. This compound serves as a valuable nucleophile for creating tertiary amides, where the nitrogen atom is bonded to the ethyl group, the difluorophenyl ring, and a carbonyl carbon.

The synthesis of these amides is typically achieved through the reaction of this compound with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride. A variety of coupling reagents, including carbodiimides like DCC, DIC, and EDC, can also be used to facilitate the direct reaction between a carboxylic acid and the aniline.

For example, the reaction of 3,4-difluoroaniline with 3,4-dimethoxy phenyl acetyl chloride produces N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Using this compound in place of its parent aniline in a similar reaction would yield the corresponding tertiary amide, N-ethyl-N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. The absence of an N-H bond in these tertiary amides removes their ability to act as hydrogen bond donors, which can significantly alter their physical properties, solubility, and biological interactions compared to secondary amides.

Carbamates, which are esters of carbamic acid, are a subclass of amides. The synthesis of ethyl (3,4-difluorophenyl)carbamate from 3,4-difluoroaniline and ethyl chloroformate is well-established. Performing this reaction with this compound would result in the formation of ethyl ethyl(3,4-difluorophenyl)carbamate, a tertiary carbamate (B1207046) with distinct chemical properties.

Table 3: Amide and Carbamate Formation

| Starting Amine | Acylating Agent | Product Type | Key Feature of Product |

|---|---|---|---|

| 3,4-Difluoroaniline | Acyl Chloride | Secondary Amide | Contains N-H bond, can act as H-bond donor. |

| This compound | Acyl Chloride | Tertiary Amide | No N-H bond, cannot act as H-bond donor. |

| 3,4-Difluoroaniline | Ethyl Chloroformate | Secondary Carbamate | Contains N-H bond. |

This compound in Polymer and Materials Science Research

In materials science, fluorinated anilines are valuable monomers for creating high-performance polymers with enhanced thermal stability, chemical resistance, and specific electronic properties. Polyaniline is a well-known conducting polymer, and its properties can be finely tuned by introducing substituents onto the aromatic ring or the nitrogen atom.

Research has demonstrated the synthesis of copolymers using aniline with various derivatives. For example, copolymers of aniline and 3,4-difluoroaniline have been prepared, as have copolymers of aniline and N-ethylaniline. bldpharm.com The incorporation of fluorine atoms generally enhances the thermal stability and oxidative resistance of the polymer, while N-alkylation tends to increase solubility and processability, often at the expense of electrical conductivity due to steric hindrance. bldpharm.com

Therefore, this compound represents an intriguing, albeit less explored, monomer. A homopolymer of this compound or its copolymerization with aniline would combine the effects of both fluorination and N-ethylation. This could lead to novel materials that balance processability, thermal stability, and electroactivity, making them potentially suitable for applications in advanced coatings, sensors, or electronic devices where such a combination of properties is desirable. peptide.com

Copolymerization with Aniline Derivatives

The copolymerization of this compound with other aniline derivatives represents a strategic approach to tailor the properties of polyaniline-based materials. By incorporating this compound into the polymer chain, it is possible to modify key characteristics such as solubility, conductivity, and thermal stability. The presence of the N-ethyl group and the fluorine atoms on the aromatic ring significantly influences the reactivity of the monomer and the properties of the resulting copolymer.

Research into the copolymerization of aniline with N-alkylanilines, such as N-ethylaniline, has shown that the N-alkyl substituent enhances the solubility of the resulting copolymers in common organic solvents. escholarship.org However, it can also decrease the electrical conductivity and thermal stability compared to unsubstituted polyaniline. The electron-donating nature of the ethyl group on the nitrogen atom generally increases the reactivity of the monomer in electropolymerization. escholarship.org

Studies on the copolymerization of aniline with fluoro-substituted anilines, such as 3-fluoroaniline, have demonstrated that the incorporation of fluorine atoms can enhance the thermal stability of the resulting copolymers. researchgate.net The electrical conductivity of these copolymers tends to decrease as the proportion of the fluorinated comonomer increases. researchgate.net

A study on the copolymerization of aniline and N-ethylaniline revealed that N-ethylaniline is more reactive than aniline. escholarship.org For instance, a 1:1 feed ratio of aniline to N-ethylaniline resulted in a copolymer with approximately 78% N-ethylaniline content. escholarship.org This suggests that the activating effect of the N-ethyl group outweighs the steric hindrance. For this compound, one might anticipate a moderation of this high reactivity due to the deactivating fluorine substituents.

Table 1: Expected Influence of Monomer Structure on Copolymer Properties

| Monomer | Substituent Effects | Expected Impact on Copolymer Properties |

| Aniline | None | Baseline properties for comparison. |

| N-Ethylaniline | N-ethyl (electron-donating, sterically hindering) | Increased solubility, decreased conductivity and thermal stability. escholarship.org |

| 3,4-Difluoroaniline | 3,4-Difluoro (electron-withdrawing) | Potentially increased thermal stability, decreased conductivity. researchgate.netgoogle.com |

| This compound | N-ethyl (activating), 3,4-Difluoro (deactivating) | A balance of properties, likely good solubility with moderate conductivity and enhanced thermal stability. |

The synthesis of these copolymers is typically achieved through chemical oxidative polymerization using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. escholarship.orgresearchgate.net The relative feed ratios of the comonomers are a critical parameter to control the final composition and, consequently, the material properties.

Development of Photoresponsive Materials Precursors (e.g., Azobenzenes)

This compound is a valuable precursor for the synthesis of photoresponsive materials, particularly those based on azobenzene (B91143) structures. Azobenzenes are molecules containing a diazene (B1210634) (-N=N-) functional group that can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths, making them ideal components for molecular switches and photoresponsive polymers. rsc.orgiucr.org The electronic properties of the aromatic rings attached to the azo bridge significantly influence the photochemical behavior of the azobenzene.

The introduction of fluorine atoms into the azobenzene structure, especially in the ortho positions to the azo group, has been shown to be advantageous. Fluorination can lead to a greater separation of the n-π* absorption bands of the trans and cis isomers, allowing for more selective photo-switching. iucr.org Furthermore, it can significantly increase the thermal stability of the cis isomer, which is crucial for applications where the photo-induced state needs to persist. iucr.org

The synthesis of symmetric azobenzenes from aniline derivatives can be achieved through various oxidative coupling methods. A common method involves the oxidation of the aniline precursor. nih.gov For instance, the use of oxidants like potassium permanganate (B83412)/copper sulfate, or milder reagents such as tert-butylhypoiodite or N-chlorosuccinimide (NCS) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate the formation of the azo bond. nih.gov

A plausible synthetic route to a symmetric azobenzene derived from this compound would involve the direct oxidative coupling of the parent aniline. While a specific synthesis for 1,2-bis(2,3-difluoro-4-ethylaminophenyl)diazene has not been detailed in the provided context, the synthesis of related fluorinated azobenzenes provides a strong precedent. For example, diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) has been synthesized from ethyl 4-amino-3,5-difluorobenzoate. iucr.org

The synthesis of precursors for these materials often involves multiple steps. For example, the synthesis of ethyl 4-amino-3,5-difluorobenzoate starts from 4-amino-3,5-difluorobenzonitrile, which is hydrolyzed to the corresponding carboxylic acid and then esterified. iucr.orgbeilstein-journals.org

Table 2: General Synthetic Steps for Fluorinated Azobenzene Precursors

| Step | Reaction | Reagents and Conditions | Purpose | Reference |

| 1 | Nitration/Halogenation | Varies | Introduction of functional groups for further modification. | rsc.org |

| 2 | Functional Group Interconversion | e.g., CuCN, then NaOH | Conversion to a carboxylic acid or other desired group. | iucr.orgrsc.org |

| 3 | Esterification | e.g., Ethanol (B145695), H₂SO₄ | To produce the final monomer precursor. | iucr.org |

| 4 | Oxidative Coupling | e.g., KMnO₄/FeSO₄·7H₂O or NCS/DBU | Formation of the azobenzene linkage. | nih.govrsc.org |

The resulting fluorinated azobenzenes can then be incorporated into larger polymer backbones or used as photoresponsive dopants in other materials. The presence of the N-ethyl groups would likely enhance the solubility of the resulting azobenzene derivative, facilitating its processing and integration into various material systems. The combination of the fluoro- and N-ethyl-substituents on the azobenzene core provides a powerful tool for fine-tuning the photoresponsive and bulk properties of advanced materials.

Analytical and Spectroscopic Characterization Methodologies for N Ethyl 3,4 Difluoroaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of N-Ethyl-3,4-difluoroaniline. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy of this compound, the ethyl group attached to the nitrogen atom gives rise to characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other. The aromatic protons on the difluorinated ring exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring are significantly influenced by the electron-withdrawing fluorine substituents and the electron-donating ethylamino group. The positions of the carbon signals help confirm the substitution pattern on the benzene (B151609) ring.

For related derivatives, such as N-ethyl-2,4-difluoroaniline, ¹³C NMR reveals distinct chemical shifts for the carbon atoms, reflecting the different electronic environment created by the altered fluorine substitution pattern. For instance, in one study, the ¹³C NMR spectrum of 2,6-Dichloro-N-(2,4-difluorophenyl)-N-ethylbenzenesulfonamide showed characteristic signals at δ 162.7 (dd, J = 252.0, 11.5 Hz) and 160.4 (dd, J = 255.5, 12.7 Hz), among others, confirming the structure. nih.gov Similarly, for 3,4-Dichloro-N-(2,4-difluorophenyl)-N-ethylbenzenesulfonamide, the ¹³C NMR spectrum displayed signals indicative of its structure. nih.gov

¹⁹F NMR is particularly valuable for fluorinated compounds. In a study on the degradation of 3,4-difluoroaniline (B56902), the parent compound showed resonances at -142.5 and -155.6 ppm. researchgate.netresearchgate.net The formation of derivatives like 3-fluoro-4-hydroxyaniline and 3,4-difluoroacetanilide was confirmed by the appearance of new signals at -140.1 ppm and -141.4 and -146.5 ppm, respectively. researchgate.netresearchgate.net

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| This compound (Predicted) | ¹H | ~1.1 (t), ~3.1 (q), 6.5-7.2 (m) | |

| ¹³C | ~15, ~38, Aromatic signals | ||

| 2,6-Dichloro-N-(2,4-difluorophenyl)-N-ethylbenzenesulfonamide nih.gov | ¹H | 7.45–7.33 (m), 7.33–7.23 (m), 6.87 (td), 6.77 (ddd), 3.90 (q), 1.14 (t) | J = 9.1, 3.0 Hz (td); J = 10.9, 8.3, 2.9 Hz (ddd); J = 7.1 Hz (t) |

| ¹³C | 162.7, 160.4, 136.1, 135.2, 134.7, 132.6, 131.5, 121.0, 111.8, 104.9, 46.6, 14.3 | dd, J = 252.0, 11.5 Hz; dd, J = 255.5, 12.7 Hz; dd, J = 10.1, 2.2 Hz; dd, J = 12.3, 4.0 Hz; dd, J = 22.2, 3.8 Hz; dd, J = 26.3, 24.1 Hz; d, J = 2.4 Hz | |

| 3,4-Difluoroaniline nih.gov | ¹H & ¹³C | Recorded in chloroform-d (B32938) solution | |

| 3,4-Difluoroacetanilide researchgate.netresearchgate.net | ¹⁹F | -141.4, -146.5 | |

| 3-Fluoro-4-hydroxyaniline researchgate.netresearchgate.net | ¹⁹F | -140.1 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in characterizing the functional groups and bonding within this compound and its derivatives.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aromatic ring typically appear between 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibration usually falls in the 1250-1350 cm⁻¹ range. Crucially, the C-F stretching vibrations, which are characteristic of fluorinated aromatic compounds, are expected to produce strong absorption bands in the 1100-1300 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. While strong in the IR, the N-H stretching vibration is often weak in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring and the C-C backbone often give rise to strong Raman signals.

For the parent compound, 3,4-difluoroaniline, FT-IR and FT-Raman spectra have been recorded and analyzed in detail, often supported by theoretical calculations to assign the vibrational modes accurately. nih.gov For instance, a study on 3,4-difluoroaniline recorded FT-IR and FT-Raman spectra in the 4000-400 cm⁻¹ and 3500-10 cm⁻¹ regions, respectively. nih.gov

Table 2: Key Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected in this compound |

| N-H Stretch | 3300-3500 | Yes |

| Aromatic C-H Stretch | 3000-3100 | Yes |

| Aliphatic C-H Stretch | 2850-2970 | Yes |

| Aromatic C=C Stretch | 1400-1600 | Yes |

| C-N Stretch | 1250-1350 | Yes |

| C-F Stretch | 1100-1300 | Yes |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted anilines. These typically include π → π* transitions within the benzene ring. The presence of the amino group (an auxochrome) and the fluorine atoms (which can have a slight bathochromic or hypsochromic effect) will influence the position and intensity of these absorption bands.

Studies on related compounds provide insights. For 3,4-difluoroaniline, UV absorption spectra have been recorded in ethanol (B145695) and water in the 200-400 nm range. nih.gov In a study of difluoroalkylation of anilines, the UV-Vis absorption spectra of aniline (B41778) and ethyl difluoroiodoacetate were measured, and the formation of an electron donor-acceptor (EDA) complex was observed through a bathochromic shift in the spectrum of the reaction mixture. nih.govacs.org For derivatives such as N-(3,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrrole-1-carboxamide, a UV maximum was observed at 222.45 nm. mdpi.com

Table 3: UV-Vis Absorption Data for Related Anilines and Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 3,4-Difluoroaniline | Ethanol, Water | 200-400 | nih.gov |

| Aniline | DMSO | UV range | acs.org |

| N-(3,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrrole-1-carboxamide | Not specified | 222.45 | mdpi.com |

Mass Spectrometry (MS and LCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. When coupled with liquid chromatography (LCMS), it becomes a highly sensitive method for the detection and quantification of the compound and its derivatives, even in complex mixtures. chrom-china.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for N-alkylanilines include the loss of the alkyl group or parts of it. For this compound, a prominent fragment would likely result from the loss of a methyl group (M-15) to form a stable iminium cation. Another possible fragmentation is the loss of the entire ethyl group (M-29).

LCMS methods have been developed for the analysis of related compounds. For instance, a sensitive HPLC-MS/MS method was developed for the determination of genotoxic impurities like 3,4-difluoroaniline in pharmaceutical products. chrom-china.com In another study, N-(3,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrrole-1-carboxamide was analyzed by LCMS, showing a molecular ion peak [M+H]⁺ at m/z 317.10. mdpi.com Similarly, sulfonamide derivatives of N-ethyl-2,4-difluoroaniline have been characterized by ESI-MS, showing the [M+H]⁺ ion. nih.gov

Table 4: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Mode | m/z of [M+H]⁺ (or M⁺) | Key Fragments (m/z) | Reference |

| This compound (Predicted) | EI/ESI | 158.07759 uni.lu | M-15, M-29 | |

| N-(3,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrrole-1-carboxamide | ESI | 317.10 | mdpi.com | |

| 2,6-Dichloro-N-(2,4-difluorophenyl)-N-ethylbenzenesulfonamide | ESI | 365.9 | nih.gov | |

| 3,4-Dichloro-N-(2,4-difluorophenyl)-N-ethylbenzenesulfonamide | ESI | 366.0 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

In another example, the crystal structure of N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide showed that the 3,4-difluoroaniline group is essentially planar. nih.gov The crystal structure was stabilized by an extensive one-dimensional network of intermolecular N—H⋯O hydrogen bonds. nih.gov The crystal structures of intermediates in the synthesis of azobenzene (B91143) derivatives, such as ethyl 4-amino-3,5-difluorobenzoate, have also been determined, revealing details about the quinoid character of the phenyl rings and intermolecular hydrogen bonding. iucr.org

These examples demonstrate how X-ray crystallography provides invaluable data on the solid-state conformation and packing of molecules structurally similar to this compound, which are crucial for understanding their physical properties and potential applications in materials science.

Future Research Directions and Emerging Trends in N Ethyl 3,4 Difluoroaniline Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of new synthetic methodologies is central to unlocking the full potential of N-Ethyl-3,4-difluoroaniline. Research is increasingly focused on moving beyond traditional reactions to explore more sustainable and efficient transformations. A significant area of interest is the use of photoredox catalysis, which allows for reactions to occur under mild conditions using visible light. nih.gov

Recent studies have demonstrated operationally simple and practical transition-metal-free methods for preparing difluoroalkyl anilines. acs.org One such approach involves a visible-light organophotocatalytic system that functions via oxidative quenching, providing access to a wide range of difluoroalkyl anilines. acs.org Another innovative strategy is the formation of an electron donor–acceptor (EDA) complex between anilines and reagents like ethyl difluoroiodoacetate, which can be exploited for efficient difluoroalkylation. nih.govacs.org These methods are part of a broader trend to develop sustainable protocols for the fluoroalkylation of organic molecules. nih.gov

Furthermore, advancements in catalyst design are broadening the scope of reactions applicable to aniline (B41778) derivatives. For instance, new dialkylbiaryl monophosphine ligands have been developed for palladium catalysts that promote carbon-nitrogen cross-coupling reactions with a wide variety of primary amines and aryl halides, often at room temperature. nih.gov These catalysts show improved reactivity and stability, overcoming limitations of previous systems. nih.gov

| Catalyst System / Method | Reaction Type | Key Features | Potential Application for this compound |

| Visible-Light Organophotocatalysis (e.g., Eosin Y) | Difluoroalkylation | Transition-metal-free; proceeds via oxidative quenching under mild conditions with visible light irradiation. nih.govacs.org | Direct C-H functionalization or N-alkylation with fluorinated motifs. |

| Electron Donor-Acceptor (EDA) Complex Formation | Difluoroalkylation | Forms an EDA complex between the aniline and a fluoroalkyl iodide, enabling a straightforward and efficient reaction. nih.govacs.org | Synthesis of novel N-aryl-difluoroalkyl derivatives. |

| Palladium / GPhos Ligand | C-N Cross-Coupling | Highly active catalyst with broad scope for coupling primary amines and aryl halides, effective at room temperature. nih.gov | Efficient synthesis of complex diarylamines or related structures. |

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For this compound, the development of asymmetric methods to produce enantiomerically pure derivatives is a significant and growing research area. The demand for optically pure compounds stems from their specific interactions in biological systems and their potential use in advanced materials with unique chiroptical properties.

The asymmetric Strecker reaction is a powerful method for synthesizing optically pure α-amino acids and their derivatives. researchgate.net This reaction can be adapted to produce chiral building blocks from imines derived from or related to this compound. Advances in this field focus on the development of highly effective chiral catalysts, including both metal-based systems and organocatalysts, to achieve high enantioselectivity. researchgate.net

Organocatalysis, in particular, has emerged as a highly efficient approach for constructing chiral heterocyclic compounds. sioc-journal.cn For example, chiral imidodiphosphoric acid has been successfully used as a catalyst in the asymmetric Biginelli reaction to produce chiral tricyclic 3,4-dihydropyrimidin-2-thione derivatives with excellent yields and enantioselectivity (up to 99% ee). rsc.org Such methodologies could be applied to substrates incorporating the this compound scaffold to create complex, polycyclic chiral structures.

| Asymmetric Method | Reaction Type | Catalyst Type | Target Chiral Derivatives |

| Asymmetric Strecker Reaction | Cyanide addition to imines | Chiral metal complexes or organocatalysts | α-Amino nitriles, precursors to chiral α-amino acids. researchgate.net |

| Asymmetric Biginelli Reaction | Multi-component reaction | Chiral Brønsted acids (e.g., Imidodiphosphoric acid) | Chiral dihydropyrimidinones and thiones. rsc.org |

| Organocatalytic Cycloadditions | Various (e.g., [3+2], [4+2]) | Chiral amines, phosphoric acids, or squaramides | Chiral heterocycles like dihydropyranones and dihydropyridinones. sioc-journal.cn |

Application in Advanced Functional Materials Beyond Current Scope

While this compound and its parent compound, 3,4-difluoroaniline (B56902), are established intermediates in pharmaceuticals and agrochemicals, future research is aimed at leveraging their unique electronic and structural properties in advanced functional materials. mdpi.com The presence of two fluorine atoms on the aniline ring imparts specific characteristics, such as increased metabolic stability, altered lipophilicity, and the ability to engage in specific intermolecular interactions, which are highly desirable in materials science.

One emerging area is the use of difluoroaniline derivatives as building blocks for porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ambeed.com The defined geometry and electronic nature of this compound could be used to construct frameworks with tailored pore environments for applications in gas storage, separation, and catalysis.

Another promising direction is in the field of organic electronics. Difluoroaniline derivatives are being investigated for the synthesis of materials for organic photovoltaics (OPVs) and as precursors for novel quinoline-based bioactive agents that may have applications beyond medicine, such as in sensors or imaging. ambeed.comscispace.com For example, 3,4-difluoroaniline has been used in the synthesis of modified graphitic carbon nitride (g-C3N4) to create ultra-efficient visible light photocatalysts, demonstrating its potential in materials designed for environmental remediation. wiley.com

| Material Class | Potential Role of this compound | Desired Properties |

| Covalent Organic Frameworks (COFs) | Monomeric building block (linker) | High thermal stability, defined porosity, tunable electronic properties. ambeed.com |

| Organic Photovoltaic (OPV) Materials | Component of donor or acceptor molecules | Enhanced charge transport, optimized energy levels, improved stability. ambeed.com |

| Photocatalysts | Surface modifier or core component | Increased visible light absorption, efficient charge separation, enhanced catalytic activity. wiley.com |

| Quinolone-Based Sensors | Precursor for fluorescent quinoline (B57606) scaffolds | High quantum yield, sensitivity to specific analytes, photostability. scispace.com |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Machine learning models, trained on vast datasets of chemical reactions, can now predict reaction yields and selectivity with high accuracy, in some cases surpassing the intuition of experienced chemists. mdpi.comacs.org These models can be broadly categorized into template-based and template-free approaches. mi-6.co.jp Template-based methods rely on known reaction rules, while template-free models, often using graph neural networks (GNNs), can learn complex chemical patterns and even predict novel, previously unknown reactions. engineering.org.cnmi-6.co.jp

For a molecule like this compound, these technologies can be applied to:

Retrosynthesis Planning: AI tools can analyze the target molecule and propose a step-by-step synthetic pathway from commercially available starting materials. engineering.org.cn

Reaction Condition Optimization: ML algorithms can screen a vast space of potential solvents, catalysts, and temperatures to identify the optimal conditions for a specific transformation, maximizing yield and minimizing byproducts. acs.org

Novel Reaction Discovery: By analyzing patterns in reactivity, AI can suggest new combinations of reagents and catalysts that could lead to novel transformations of the this compound core. mi-6.co.jp

The integration of AI with automated robotic systems is leading to the concept of "intelligent laboratories," where hypotheses generated by AI can be physically tested in a high-throughput manner, creating a closed loop of prediction and experimentation that dramatically accelerates the pace of chemical research. mdpi.com

| AI/ML Application | Description | Impact on this compound Chemistry |

| Reaction Outcome Prediction | Use of models (e.g., GNNs, Transformers) to predict the products of a reaction given the reactants and reagents. mi-6.co.jpnih.gov | Faster screening of potential synthetic routes and avoidance of unsuccessful experiments. |

| Retrosynthesis Prediction | AI algorithms that propose disconnection strategies to identify simpler precursor molecules for a complex target. engineering.org.cn | Efficient design of synthetic pathways to complex derivatives of this compound. |

| Reaction Condition Optimization | ML models that analyze experimental data to suggest optimal parameters (temperature, solvent, catalyst) for maximizing yield. acs.org | Reduced development time and cost for scaling up the synthesis of key intermediates. |

| Automated Synthesis | Integration of AI-driven planning with robotic platforms for the automated execution and analysis of chemical reactions. mdpi.com | High-throughput screening of novel derivatives and reaction conditions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.